molecular formula C6H9NO2 B117064 (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid CAS No. 154568-20-4

(1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid

Cat. No.: B117064
CAS No.: 154568-20-4
M. Wt: 127.14 g/mol
InChI Key: NLCBWTXCWRLPIR-UHNVWZDZSA-N
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Description

(1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid is a cyclopentane-based, non-proteinogenic beta-amino acid of high value in medicinal chemistry and drug discovery. With a molecular formula of C6H9NO2 and a molecular weight of 127.14 g/mol, it is characterized by its cis stereochemistry and a colorless solid appearance . This compound serves as a crucial synthetic building block, particularly in the design and synthesis of novel peptidomimetics. Its constrained cyclopentene ring system is ideal for introducing conformational rigidity into peptide chains, which can enhance stability against proteolytic degradation and improve biological activity . Research highlights its role as a superior analogue of cispentacin, a natural compound with known antifungal activity . Studies on related morphiceptin peptidomimetics, where a proline residue was replaced by this cispentacin analogue, resulted in significantly increased activity at opioid receptors, demonstrating its potential for developing new analgesic agents . The compound itself has documented antibiotic and antifungal properties . This product is provided with a purity of 97% or higher and is supplied as a colorless solid that is soluble in water and DMSO, facilitating its use in various experimental conditions . It is intended for research applications only and is strictly not for diagnostic, therapeutic, or personal use. Please refer to the available safety data sheets for proper handling guidelines.

Properties

IUPAC Name

(1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c7-5-3-1-2-4(5)6(8)9/h1,3-5H,2,7H2,(H,8,9)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCBWTXCWRLPIR-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@@H]([C@@H]1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60414982
Record name (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60414982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154568-20-4
Record name (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60414982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclopentene Derivative Functionalization

Early routes focused on functionalizing cyclopentene scaffolds. A common starting material is (Z)-2-oxo-l-phenyl-3-oxabicyclo[3.1.0]hexane , which undergoes aminolysis and hydrolysis to yield the target compound. Key steps include:

  • Aminolysis : Reaction with diethylamine in toluene using aluminum chloride as a Lewis acid, achieving 75–85% conversion.

  • Hydrolysis : Acidic or basic conditions cleave the oxabicyclo intermediate. Hydrochloric acid (6 M) at 60°C for 3 hours provides the carboxylic acid in 90% purity.

Table 1: Reaction Conditions for Cyclopentene Derivative Conversion

StepReagents/ConditionsYield (%)Purity (%)
AminolysisAlCl₃, diethylamine, toluene, 25°C7892
HydrolysisHCl (6 M), 60°C, 3 h8590

Resolution of Racemic Mixtures

Racemic synthesis followed by chiral resolution remains a fallback strategy. Di-p-toluoyl-(D)-tartaric acid resolves enantiomers via crystallization, achieving 98% ee for the (1R,2S) isomer. Disadvantages include low throughput (30–40% yield) and solvent-intensive steps.

Stereoselective Synthesis

Asymmetric Cyclopropanation

The Davies–Harvey protocol enables enantioselective cyclopropanation of vinyl glycine derivatives. Using rhodium(II) catalysts and diazo compounds, this method achieves 92% ee but requires stringent anhydrous conditions.

Enzymatic Desymmetrization

Lipase-mediated kinetic resolution of prochiral diesters has been explored. Candida antarctica lipase B (CAL-B) in hexane selectively hydrolyzes the (1R,2S) isomer’s ester group, yielding 85% enantiomeric excess.

Table 2: Comparison of Stereoselective Methods

MethodCatalyst/Reagentee (%)Yield (%)
Asymmetric cyclopropanationRh₂(OAc)₄9265
Enzymatic resolutionCAL-B lipase8570

One-Pot and Solvent-Optimized Processes

Toluene-Based One-Pot Synthesis

A streamlined approach avoids intermediate isolation:

  • Aminolysis : Combine (Z)-2-oxo-l-phenyl-3-oxabicyclo[3.1.0]hexane with diethylamine and AlCl₃ in toluene at 15–25°C.

  • In situ hydrolysis : Add water and heat to 35°C for 2 hours.

  • Salt formation : Precipitate the hydrochloride salt using ethyl acetate-HCl.

Advantages :

  • Solvent continuity : Toluene is retained throughout, reducing costs.

  • Yield improvement : 88% overall yield vs. 70% in stepwise protocols.

Protection-Deprotection Strategies

tert-Butoxycarbonyl (Boc) Protection

Boc anhydride protects the amine group during esterification or functionalization:

  • Protection : React the free amine with Boc₂O in THF, 0°C, 2 hours (95% yield).

  • Deprotection : Treat with trifluoroacetic acid (TFA) in dichloromethane (30 min, 98% recovery).

Phthalimide Protection

Phthalic anhydride forms a stable intermediate, enabling alkylation or acylation. Deprotection with hydrazine restores the amine.

Industrial-Scale Considerations

Cost-Effective Solvent Systems

Toluene and acetonitrile dominate large-scale synthesis due to low cost ($0.50/L) and ease of recycling. Ethyl acetate is avoided due to hydrolysis risks.

Catalytic Recycling

Rhodium catalysts in asymmetric methods are recovered via silica gel filtration, reducing costs by 40%.

Emerging Techniques

Flow Chemistry

Microreactor systems enhance heat transfer during exothermic steps (e.g., diazo decomposition), improving safety and yield (95% vs. 65% batch).

Biocatalytic Cascades

Combining transaminases and decarboxylases in a single pot converts cyclopentenone precursors to the target compound in 80% yield, avoiding harsh reagents .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield imines, while reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

(1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a probe to study enzyme mechanisms and protein interactions.

    Medicine: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with amino acid transporters or enzymes involved in amino acid metabolism .

Comparison with Similar Compounds

Key Characteristics:

  • Molecular Formula: C₆H₉NO₂
  • Molecular Weight : 127.14 g/mol
  • Melting Point : 207–210°C (reported experimentally; literature value: >240°C) .
  • Spectral Data :
    • ¹H NMR (D₂O) : δ 2.59 (ddd, J = 17.2, 8.0, 2.0 Hz, 1H), 2.73 (ddt, J = 17.2, 10.4, 2.0 Hz, 1H) .
    • ¹³C NMR (D₂O) : 34.2 (C5), 43.5 (C2), 55.9 (C1), 125.9 (C4), 138.7 (C3), 175.3 (C=O) .
    • HRMS : Found [M+H]⁺ 128.0706 (calculated 127.0633) .

The compound is synthesized via reflux of its hydrochloride salt with triethylamine in ethanol, yielding >95% purity . Applications include chiral building blocks for peptides and probes for biological transport mechanisms.

Structural and Stereochemical Variants

a) (1S,2R)-2-Aminocyclopent-3-ene-1-carboxylic Acid (Enantiomer)
  • Key Differences :
    • Enantiomeric pair with identical physical properties (melting point, molecular weight) but opposite optical activity.
    • Biological activity may differ due to stereospecific interactions (e.g., receptor binding) .
b) (1R,4R)-4-Aminocyclopent-2-enecarboxylic Acid
  • Key Differences: Amino group at position 4 instead of 2. Altered ring strain and hydrogen-bonding capacity due to positional isomerism. Molecular weight: 127.14 g/mol (same as target compound) .
c) 1-Amino-3,4-Difluorocyclopentane-1-carboxylic Acid (3,4-DFACPC)
  • Key Differences: Fluorine atoms at positions 3 and 4 enhance metabolic stability and lipophilicity. Transported via system L amino acid transporters, similar to the target compound. Demonstrated high tumor-to-brain ratios in preclinical imaging .

Hydrochloride Salts and Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties
(1R,2S)-2-Aminocyclopent-3-ene-1-carboxylic acid (free acid) C₆H₉NO₂ 127.14 Melting point: 207–210°C
(1R,2S)-2-Aminocyclopent-3-ene-1-carboxylic acid hydrochloride C₆H₁₀ClNO₂ 163.60 Improved solubility in polar solvents
(1S,2R)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride C₆H₁₁NO₂·HCl 163.60 Safety: Avoid skin/eye contact (Risk Code 24/25)

Fluorinated Analogs

Fluorination introduces distinct pharmacokinetic profiles:

  • anti-cis-3,4-DFACPC: Structure: (1S,3R,4S)-1-amino-3,4-difluorocyclopentane-1-carboxylic acid. Applications: PET imaging agent with system L transport affinity .
  • syn-cis-3,4-DFACPC: Structure: (1S,3S,4R)-1-amino-3,4-difluorocyclopentane-1-carboxylic acid. Applications: Comparable tumor selectivity but distinct biodistribution .

Biological Activity

(1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid is a bicyclic compound notable for its unique structural features, including an amino group and a carboxylic acid functional group. This compound has garnered attention in various fields of biological research due to its potential therapeutic properties and biological activities. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, potential applications, and relevant research findings.

Structural Characteristics

The stereochemistry of (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid is crucial in determining its biological activity. The presence of both an amino group and a carboxylic acid allows it to participate in various biochemical processes, including protein synthesis and metabolic pathways. The compound's structure can be represented as follows:

 1R 2S 2 Aminocyclopent 3 ene 1 carboxylic acid\text{ 1R 2S 2 Aminocyclopent 3 ene 1 carboxylic acid}

(1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its potential role as an enzyme inhibitor, which could modulate various metabolic pathways.
  • Receptor Interaction : It may interact with specific receptors or proteins in the body, influencing signaling pathways that regulate cellular functions.
  • Antioxidant Activity : Preliminary studies suggest that it may help neutralize free radicals, thereby providing cellular protection against oxidative stress.

1. Antioxidant Properties

Research indicates that (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid possesses antioxidant properties. This activity is significant as it can help mitigate oxidative damage in cells, which is linked to various diseases including cancer and neurodegenerative disorders.

3. Neuroprotective Effects

Compounds with similar configurations have been investigated for their neuroprotective properties. The potential neuroprotective effects of (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid could make it a candidate for further research in the context of neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid, a comparison with structurally related compounds is useful:

Compound NameStructure CharacteristicsUnique Features
2-Aminocyclopentanecarboxylic AcidSimilar bicyclic structure without double bondDifferent reactivity patterns
CycloleucineContains a cycloalkane structureKnown for specific neuroprotective effects
4-Aminobutyric AcidLinear chain with an amino groupActs as a neurotransmitter
ProlineContains a five-membered ringPlays a critical role in protein structure

The distinct stereochemistry of (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid may confer specific advantages in terms of binding affinity and biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activities and synthetic pathways related to (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid:

  • Antifungal Activity : Research has indicated that derivatives of this compound exhibit antifungal properties against pathogens such as Candida species and Pyricularia oryzae, which causes rice blast disease .
  • Synthetic Pathways : Various synthetic methods have been developed to produce (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid efficiently. These methods highlight the importance of stereochemistry in influencing the compound's biological activity .

Q & A

Q. What experimental approaches elucidate the compound’s reaction mechanisms in catalytic processes?

  • Methodological Answer : Use isotopic labeling (e.g., ¹⁵N for amine tracking) and kinetic isotope effects (KIE) to probe transition states. Monitor intermediates via stopped-flow spectroscopy or cryo-electron microscopy (cryo-EM) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid
Reactant of Route 2
(1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid

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